is a potent and selective dopamine β-hydroxylase (DBH) inhibitor . It has an IC50 of 9 nM and negligible affinity (>10 μM) for twelve other enzymes and thirteen neurotransmitter receptors tested . By inhibiting DBH, nepicastat enhances dopamine levels and norepinephrine levels in the brain .
Nepicastat is used as an inhibitor of dopamine β-hydroxylase (DBH) in neuroscience research . It has been used in studies involving zinc finger protein 521 (ZFP521) deficient mice . The method of application involves administering nepicastat to the mice and observing the effects on dopamine and norepinephrine levels .
Nepicastat has been shown to attenuate multiple aspects of cocaine-seeking behavior and suppress cocaine-primed reinstatement of cocaine seeking in rats . It has been in clinical trials for cocaine dependence .
Nepicastat has been used in cardiovascular research, where it has been shown to prevent progressive left ventricular dysfunction in an in vivo heart failure model .
Nepicastat hydrochloride has been used in research related to hypertension. It decreases noradrenaline and increases dopamine levels in tissues and plasma in hypertensive rats . The method of application involves administering nepicastat to hypertensive rats and observing the effects on dopamine and norepinephrine levels .
Nepicastat hydrochloride has been shown to prevent progressive left ventricular dysfunction in an in vivo heart failure model . The method of application involves administering nepicastat to animals with heart failure and observing the effects on left ventricular function .
Nepicastat hydrochloride has been shown to potentiate the stimulus effects of cocaine without producing cocaine-like effects in rats . This suggests that it could potentially be used in research related to addiction .
Nepicastat hydrochloride is a selective inhibitor of dopamine beta-hydroxylase, an enzyme responsible for converting dopamine into norepinephrine. This compound, also known by its developmental code SYN-117, has garnered attention for its potential therapeutic applications, particularly in conditions associated with dysregulation of catecholamines, such as post-traumatic stress disorder and cocaine dependence. Nepicastat hydrochloride has demonstrated a high selectivity for dopamine beta-hydroxylase, with an inhibition constant (IC50) of approximately 9 nM in human enzymes, making it significantly more potent than other similar inhibitors like disulfiram .
The primary chemical reaction involving nepicastat hydrochloride is its inhibition of dopamine beta-hydroxylase. This enzyme catalyzes the conversion of dopamine to norepinephrine through the following reaction:
By inhibiting this enzyme, nepicastat effectively reduces norepinephrine levels while allowing dopamine to accumulate, which may have implications for treating conditions characterized by excessive norepinephrine activity .
Nepicastat hydrochloride has shown significant biological activity in various studies. By inhibiting dopamine beta-hydroxylase, it alters neurotransmitter dynamics in the brain. Research indicates that nepicastat reduces norepinephrine levels in both peripheral and central tissues, which may contribute to its therapeutic effects in conditions like cocaine dependence and anxiety disorders . In animal models, nepicastat has been associated with decreased cocaine-seeking behavior and reduced physiological responses to stressors .
The synthesis of nepicastat hydrochloride involves several chemical steps. While specific proprietary methods may vary among manufacturers, the general approach includes:
Nepicastat hydrochloride has been investigated for several therapeutic applications:
Research on interaction studies indicates that nepicastat can influence various pharmacological responses. For instance:
Several compounds share similarities with nepicastat hydrochloride, primarily as inhibitors of neurotransmitter synthesis or metabolism. Here are some notable examples:
Compound Name | Mechanism of Action | Selectivity | IC50 (nM) |
---|---|---|---|
Disulfiram | Inhibits aldehyde dehydrogenase | Non-selective | ~1000 |
Phenelzine | Monoamine oxidase inhibitor | Non-selective | ~50 |
Selegiline | Selective monoamine oxidase B inhibitor | Selective | ~10 |
Nepicastat stands out due to its high selectivity for dopamine beta-hydroxylase over other enzymes involved in catecholamine metabolism. This selectivity minimizes off-target effects and enhances its potential therapeutic profile compared to less selective compounds like disulfiram and phenelzine .
Nepicastat hydrochloride is a synthetic organic compound with the International Union of Pure and Applied Chemistry name 5-(aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-1,3-dihydro-2H-imidazole-2-thione hydrochloride [1] [2]. The compound is also known by the chemical name (S)-5-(aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione monohydrochloride [3]. Multiple synonyms exist for this compound, including the research designation RS-25560-197 [2] and the systematic name SYN-117 [4].
The molecular formula of nepicastat hydrochloride in its anhydrous form is C14H15F2N3S.HCl [1] [5] [6], corresponding to a molecular weight of 331.81 g/mol [1] [4] [6]. The compound also exists as a monohydrate form with the molecular formula C14H15F2N3S.HCl.H2O [7] [8] [9] and a molecular weight of 349.8 g/mol [7] [9]. The base compound nepicastat (without the hydrochloride salt) has a molecular formula of C14H15F2N3S and a molecular weight of 295.351 g/mol [10] [11].
The compound's structure is definitively characterized by its InChI Key: DIPDUAJWNBEVOY-PPHPATTJSA-N for the anhydrous form [5] [6] and AILBEJJAAWNNIR-XRIOVQLTSA-N for the monohydrate form [8] [9]. The SMILES notation for the compound is Cl.NCC1=CNC(=S)N1[C@H]2CCC3=C(F)C=C(F)C=C3C2 [6], which provides a linear representation of the molecular structure.
Database identifiers include PubChem CID 9840545 for the anhydrous form [5] and PubChem CID 11954368 for the monohydrate form [7] [9]. The compound has been assigned CAS number 170151-24-3 for the anhydrous hydrochloride salt [1] [5] [4] and CAS number 177645-08-8 for the monohydrate form [7] [12] [9].
Nepicastat hydrochloride exhibits absolute stereochemistry with one defined stereocenter out of one possible [8] [6] [11]. The compound has unspecified optical activity according to regulatory databases [8] [6] [11]. The stereocenter is located at the tetrahydronaphthalene ring system, specifically at the carbon atom bearing the imidazole substituent, which adopts the (S)-configuration [3] [11].
Nepicastat hydrochloride is supplied as a crystalline solid powder [2] with a white to beige coloration [13] [14]. The compound has a characteristic odor as noted in safety documentation [15] [16]. The material is described as having powder form in various commercial specifications [13] [14].
The compound demonstrates selective solubility in organic solvents while being insoluble in water and ethanol [4]. Specifically, nepicastat hydrochloride shows solubility in dimethyl sulfoxide at 66 mg/mL (198.9 mM) [4] and solubility in dimethylformamide at 10 mg/mL [2] [15]. Additional solubility data indicates solubility in dimethyl sulfoxide at 2 mg/mL according to Cayman Chemical specifications [2] [15].
Nepicastat hydrochloride displays ultraviolet absorption with a maximum wavelength (λmax) at 267 nm [2], providing a characteristic optical signature for identification and quantification purposes.
1H-NMR analysis confirms the structural identity of nepicastat hydrochloride, with spectral data consistent with literature reports [17]. The nuclear magnetic resonance spectrum provides definitive structural confirmation and is routinely used for identity verification in analytical protocols.
Mass spectrometry analysis yields molecular ion peaks consistent with the molecular weight of 331.81 g/mol [17], providing unambiguous molecular weight confirmation. The technique has been extensively utilized in liquid chromatography-tandem mass spectrometry applications for quantitative analysis in biological samples with a limit of quantification of 50 ng/mL [18].
Commercial preparations of nepicastat hydrochloride consistently demonstrate high purity levels of ≥98% as determined by High Performance Liquid Chromatography [1] [3]. Some analytical reports indicate purity levels exceeding 99% [17], reflecting the compound's suitability for research applications.
Comprehensive elemental analysis reveals the following composition for nepicastat hydrochloride monohydrate: Carbon: 48.07%, Hydrogen: 5.19%, Chlorine: 10.13%, Fluorine: 10.86%, Nitrogen: 12.01%, Sulfur: 9.16% [12] [19]. These values are consistent with the theoretical composition derived from the molecular formula.
Nepicastat hydrochloride exhibits polymorphic behavior with multiple crystalline forms identified. Form II polymorph displays enhanced thermodynamic stability compared to other polymorphic forms and demonstrates a differential scanning calorimetry endotherm onset at 239°C [20]. Form III polymorph shows a differential scanning calorimetry endotherm onset at 235°C [20].
X-ray powder diffraction analysis has been employed to characterize the different polymorphic forms, with Form II exhibiting characteristic diffraction peaks that distinguish it from other crystalline modifications [20]. The Form II polymorph demonstrates greater thermodynamic stability at temperatures up to 50°C, making it more suitable for pharmaceutical applications [20].
Nepicastat hydrochloride belongs to the class of organic compounds known as tetralins [21], which are polycyclic aromatic compounds containing a tetralin moiety consisting of a benzene ring fused to a cyclohexane ring [21]. The compound incorporates a 2H-imidazole-2-thione backbone with specific substituents that confer its unique pharmacological properties [10].
Irritant